
N,N'-dibutylcarbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dibutylcarbamimidothioic acid is an organosulfur compound with the molecular formula C9H20N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-dibutylcarbamimidothioic acid can be synthesized through several methods. One common approach involves the reaction of butylamine with carbon disulfide under alkaline conditions. The reaction typically proceeds as follows:
Reactants: Butylamine and carbon disulfide.
Conditions: Alkaline medium, often using sodium hydroxide or potassium hydroxide.
Procedure: The butylamine is mixed with carbon disulfide in the presence of an alkaline catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of N,N’-dibutylcarbamimidothioic acid is complete.
Industrial Production Methods
In industrial settings, the production of N,N’-dibutylcarbamimidothioic acid may involve continuous processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dibutylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert N,N’-dibutylcarbamimidothioic acid to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiourea compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-dibutylcarbamimidothioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-dibutylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound of N,N’-dibutylcarbamimidothioic acid, with hydrogen atoms instead of butyl groups.
N,N’-dimethylthiourea: A similar compound with methyl groups instead of butyl groups.
N,N’-diethylthiourea: A compound with ethyl groups instead of butyl groups.
Uniqueness
N,N’-dibutylcarbamimidothioic acid is unique due to its butyl groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N,N'-dibutylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFQABQEJATQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=NCCCC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
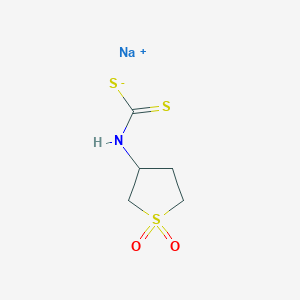
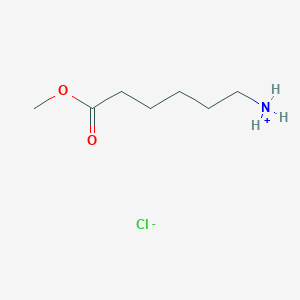
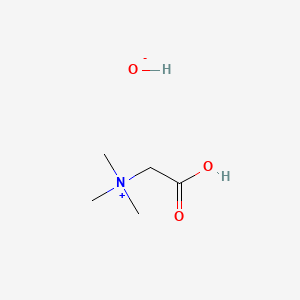
![2-{2-[(Prop-2-en-1-ylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C2H2O4)](/img/structure/B7776162.png)
![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B7776165.png)
![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7776170.png)
![Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B7776179.png)

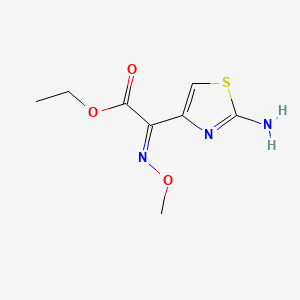
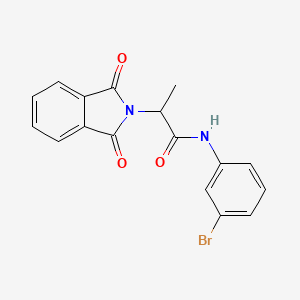

![(2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B7776221.png)

![4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B7776245.png)
